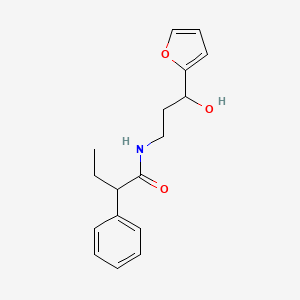

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan derivatives, such as the one you’re asking about, are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions such as hydroarylation, which is the addition of a hydrogen atom and an aryl group to a multiple bond . This process often occurs under superelectrophilic activation conditions in neat triflic acid .Molecular Structure Analysis

Furan derivatives typically have a planar structure due to the conjugation of the pi electrons in the furan ring . The furan ring can participate in various reactions, leading to a wide range of furan derivatives with different functional groups .Chemical Reactions Analysis

Furan derivatives can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydration of carbon–carbon double bonds in the side chain and furane ring .Physical and Chemical Properties Analysis

Furan derivatives generally have a faint odor of burning and a bitter taste. They are usually miscible with but unstable in water, and soluble in common organic solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide have been synthesized and evaluated for their antimicrobial properties. For instance, pyrazole and imidazole derivatives exhibiting furan-2-yl groups were synthesized using the Mannich base method and screened for antimicrobial activity, showing promising results against various microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).

Synthesis and Pharmacological Evaluation

A novel series of compounds incorporating the furan-2-yl motif has been developed, demonstrating significant antidepressant and antianxiety activities in preclinical models. These findings highlight the compound's potential as a lead for developing new therapeutic agents (Kumar et al., 2017).

Chemical Synthesis Applications

In the realm of chemical synthesis, furan derivatives have been utilized as intermediates for producing valuable chemicals. For instance, a process for the efficient production of hydroxymethylfurfural (HMF) from fructose was developed, showcasing the potential of furan derivatives in sustainable chemistry and as substitutes for petroleum-based chemicals (Román‐Leshkov, Chheda, & Dumesic, 2006).

Biobased Polyesters

Research into the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has demonstrated their potential in creating sustainable materials. The study highlights the synthesis of novel biobased furan polyesters with potential applications in biodegradable plastics and materials science (Jiang et al., 2014).

Mécanisme D'action

The mechanism of action of furan derivatives can vary widely depending on their structure and the specific functional groups they contain. Some furan derivatives have been found to exhibit antimicrobial activity , but the specific mechanism of action for “N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide” is not known.

Safety and Hazards

The safety and hazards of furan derivatives can vary widely depending on their specific structure and functional groups. Some furan derivatives can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment and working in a well-ventilated area .

Orientations Futures

The study of furan derivatives is a vibrant field with many potential applications in pharmaceuticals, sustainable chemistry, and other areas . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential uses in various industries.

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQHVKSALWOQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)

![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)

![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)

![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)

![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)

![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)